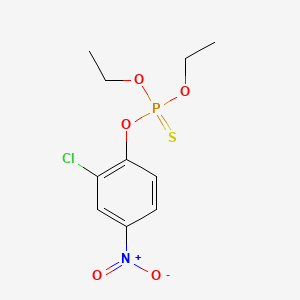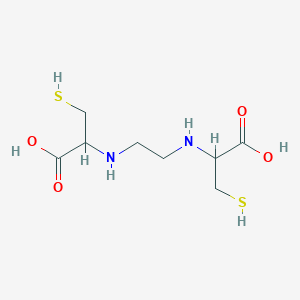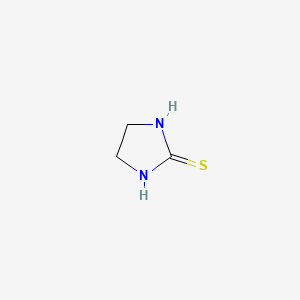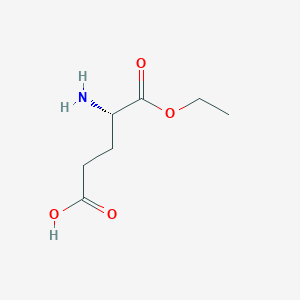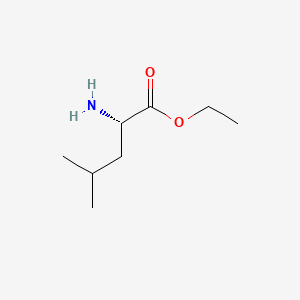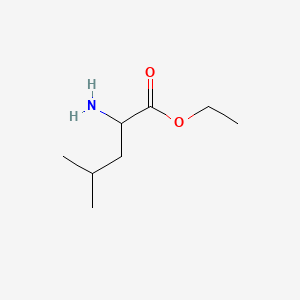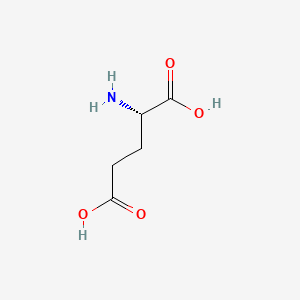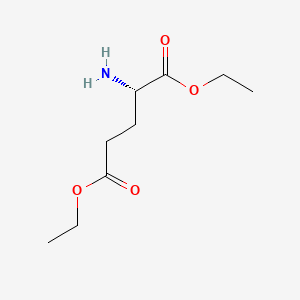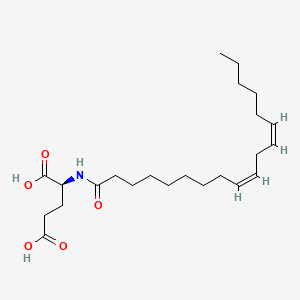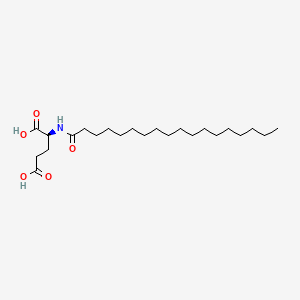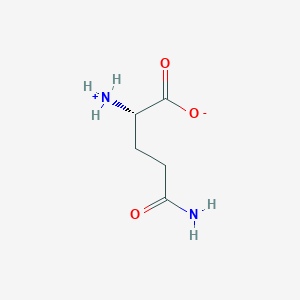
Ilomastat
Overview
Description
Ilomastat, also known as Galardin, is a broad-spectrum matrix metalloproteinase inhibitor. It belongs to the hydroxamic acid class of reversible metallopeptidase inhibitors.
Mechanism of Action
Target of Action
Ilomastat is a broad-spectrum matrix metalloproteinase inhibitor . Its primary targets include the Disintegrin and Metalloproteinase Domain-Containing Protein 28, Aggrecan Core Protein in humans, and the Lethal Factor in Bacillus anthracis . These targets play crucial roles in various biological processes, including tissue remodeling, inflammation, and disease progression.
Mode of Action
This compound interacts with its targets by binding to the critical active-site zinc atom of matrix metalloproteinases (MMPs) . This interaction inhibits the activity of MMPs, leading to a decrease in the degradation of extracellular matrix components, which are the primary substrates of MMPs .
Biochemical Pathways
The inhibition of MMPs by this compound affects several biochemical pathways. For instance, it has been shown to reduce the levels of TGF-β, IL-6, TNF-α, and IL-1β in tissues . These cytokines are involved in various pathways related to inflammation and tissue remodeling. By inhibiting their production, this compound can mitigate inflammatory responses and fibrosis .
Pharmacokinetics
It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on MMPs. It has been shown to decrease the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . Furthermore, this compound has been found to promote the recovery of hematopoietic injury in irradiated mice, contributing to their survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, radiation significantly increases the activity of MMPs . Pretreatment with this compound can inhibit the activity of mmps activated by irradiation, thereby increasing cell survival . This suggests that the compound’s efficacy can be influenced by environmental conditions such as radiation exposure .
Biochemical Analysis
Biochemical Properties
Ilomastat interacts with various enzymes and proteins, primarily matrix metalloproteinases (MMPs) . The compound’s inhibitory action on MMPs is due to its ability to form a bidentate complex with the active site zinc of these enzymes . This interaction effectively blocks the enzymatic activity of MMPs, thereby influencing various biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on MMPs . By binding to the active site zinc of these enzymes, this compound prevents them from carrying out their normal enzymatic activity . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, pretreatment with this compound has been shown to significantly alleviate lung inflammation and fibrosis in irradiated mice, as well as enhance their survival . These effects suggest that this compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models . For instance, pretreatment with this compound significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . These effects suggest that this compound may have a dose-dependent impact on cellular function .
Transport and Distribution
Given its molecular properties and its known interactions with MMPs, it is likely that this compound may interact with various transporters or binding proteins .
Subcellular Localization
Given its inhibitory action on MMPs, it is likely that this compound may be localized to areas where these enzymes are active
Preparation Methods
The preparation of Ilomastat involves several steps. One method includes reacting tryptophan methyl ester hydrochloride with methylamine to prepare tryptophanyl methylamine. This intermediate then undergoes a condensation reaction with a tert-butyl acetate succinate derivative to form another intermediate. The tert-butyl group is then removed, and the resulting compound is further reacted with free hydroxylamine to form this compound . This method is noted for its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Ilomastat undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Complex Formation: This compound forms a bidentate complex with the active site zinc of metalloproteinases.
Common reagents used in these reactions include hydroxylamine and tert-butyl acetate succinate derivatives. The major products formed from these reactions are intermediates that eventually lead to the formation of this compound.
Scientific Research Applications
Ilomastat has a wide range of applications in scientific research:
Chemistry: It is used as a broad-spectrum matrix metalloproteinase inhibitor.
Biology: this compound is used to study the inhibition of metalloproteinases in various biological processes.
Comparison with Similar Compounds
Ilomastat is unique among matrix metalloproteinase inhibitors due to its broad-spectrum activity and reversible inhibition. Similar compounds include:
Batimastat: Another matrix metalloproteinase inhibitor with similar applications but different chemical structure.
Marimastat: A non-hydroxamic acid-based inhibitor with similar inhibitory properties.
TIMP-1: A natural inhibitor of metalloproteinases with a different mechanism of action.
This compound stands out due to its reversible inhibition and broad-spectrum activity, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYDPDXAAFEIT-DYVFJYSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046353 | |
| Record name | Ilomastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142880-36-2 | |
| Record name | Ilomastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ilomastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ilomastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ilomastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILOMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


